molecular formula C18H16N4O2 B5325381 (2,1,3-benzoxadiazol-4-ylmethyl)methyl[(3-phenyl-5-isoxazolyl)methyl]amine

(2,1,3-benzoxadiazol-4-ylmethyl)methyl[(3-phenyl-5-isoxazolyl)methyl]amine

Cat. No. B5325381
M. Wt: 320.3 g/mol
InChI Key: NQPLVNXIQWXNNS-UHFFFAOYSA-N
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Description

(2,1,3-benzoxadiazol-4-ylmethyl)methyl[(3-phenyl-5-isoxazolyl)methyl]amine, also known as BISA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. BISA is a chemical compound with a molecular formula of C23H20N4O2 and a molecular weight of 396.4 g/mol. It is a white crystalline powder that is soluble in organic solvents like chloroform and methanol. In

Mechanism of Action

The mechanism of action of (2,1,3-benzoxadiazol-4-ylmethyl)methyl[(3-phenyl-5-isoxazolyl)methyl]amine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes like proteases and polymerases. This compound has also been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells and inhibit the production of reactive oxygen species (ROS) in normal cells. This compound has also been found to modulate the immune response by increasing the production of cytokines like interleukin-2 (IL-2) and interferon-gamma (IFN-γ). This compound has been found to have low toxicity in normal cells.

Advantages and Limitations for Lab Experiments

(2,1,3-benzoxadiazol-4-ylmethyl)methyl[(3-phenyl-5-isoxazolyl)methyl]amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has shown promising results in various scientific research applications. However, this compound has some limitations as well. It has low solubility in water, which can limit its use in some experiments. This compound also has low bioavailability, which can limit its use in vivo.

Future Directions

There are several future directions for the study of (2,1,3-benzoxadiazol-4-ylmethyl)methyl[(3-phenyl-5-isoxazolyl)methyl]amine. Further research is needed to fully understand the mechanism of action of this compound. The potential use of this compound as an anticancer agent needs to be explored further in clinical trials. The use of this compound as an antiviral and antimicrobial agent needs to be studied further. The development of new formulations of this compound with improved solubility and bioavailability is also an area of future research.

Synthesis Methods

The synthesis of (2,1,3-benzoxadiazol-4-ylmethyl)methyl[(3-phenyl-5-isoxazolyl)methyl]amine involves the reaction between 3-phenyl-5-isoxazolemethanol and 2,1,3-benzoxadiazol-4-ylmethyl chloride in the presence of a base like triethylamine. The reaction yields this compound as a white crystalline powder with a yield of 60-70%. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

(2,1,3-benzoxadiazol-4-ylmethyl)methyl[(3-phenyl-5-isoxazolyl)methyl]amine has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, antiviral agent, and antimicrobial agent. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to inhibit the replication of viruses like HIV and HCV. This compound has shown activity against various bacteria and fungi.

properties

IUPAC Name

1-(2,1,3-benzoxadiazol-4-yl)-N-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-22(11-14-8-5-9-16-18(14)21-24-20-16)12-15-10-17(19-23-15)13-6-3-2-4-7-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPLVNXIQWXNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC2=NON=C21)CC3=CC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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